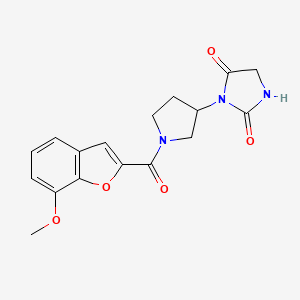

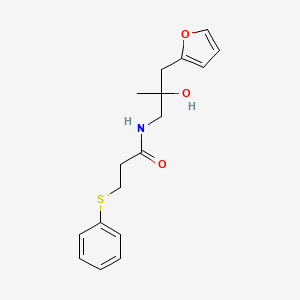

![molecular formula C22H20N4OS B2420172 N'-(5-(4-苄基苯基)-4-氧代噻吩并[2,3-D]嘧啶-3(4H)-基)-N,N-二甲基亚甲基甲酰胺 CAS No. 315679-72-2](/img/structure/B2420172.png)

N'-(5-(4-苄基苯基)-4-氧代噻吩并[2,3-D]嘧啶-3(4H)-基)-N,N-二甲基亚甲基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated as potential cytotoxic agents .

Synthesis Analysis

A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives was synthesized and evaluated as potential cytotoxic agents . The synthesis of new heterocyclic compounds and elucidation of their structures have attracted growing scholarly attention .

Molecular Structure Analysis

The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .

科学研究应用

癌症研究

噻吩并[2,3-d]嘧啶衍生物因其在癌症治疗中的潜力而受到探索。例如,同种型选择性小分子组蛋白脱乙酰酶 (HDAC) 抑制剂的设计和生物学评估显示出作为抗癌药物的希望,因为它们能够阻断癌细胞增殖并诱导细胞凋亡。这些化合物对 HDAC 1-3 和 11 在亚微摩尔浓度下具有选择性,突出了它们在靶向癌症治疗中的潜力 (Zhou et al., 2008).

抗菌和抗真菌应用

已经合成并测试了几种噻吩并[2,3-d]嘧啶衍生物的抗菌和抗真菌活性。例如,一项研究合成了 4-烷基氨基和 4-芳基氨基噻吩并[2,3-d]嘧啶,并评估了它们对稻瘟病菌、纹枯病菌和黄瓜白粉病的功效,显示出对水稻纹枯病、纹枯病和黄瓜白粉病的预防作用 (Konno et al., 1989)。另一项研究重点关注三取代噻吩并[3,2-d]嘧啶衍生物的新型合成方法,这可能提供新的抗菌剂 (Jeon et al., 2016).

抗炎和镇痛剂

对源自美白芷素和海芹素的苯并二呋喃基;1,3,5-三嗪;1,3,5-氧杂二氮杂卓;和噻唑并嘧啶的新型研究显示出显着的抗炎和镇痛活性。这些化合物表现出 COX-1/COX-2 抑制,并且已与标准药物进行比较,以评估其在减少水肿方面的有效性 (Abu‐Hashem et al., 2020).

荧光研究

噻吩并[2,3-d]嘧啶衍生物也已用于荧光研究,特别是在研究与牛血清白蛋白 (BSA) 的结合。这项研究提供了这些化合物与蛋白质相互作用的见解,这对于了解它们的药代动力学和动力学很有价值 (Meng et al., 2012).

作用机制

Target of Action

The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for DNA and RNA synthesis in cells.

Mode of Action

The compound acts as a competitive inhibitor of PNP . This means it binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the purine salvage pathway, affecting the synthesis of DNA and RNA in cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine salvage pathway . This pathway recycles purines from degraded DNA and RNA to synthesize new DNA and RNA molecules. By inhibiting PNP, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division.

Result of Action

The result of the compound’s action is a decrease in the synthesis of DNA and RNA in cells due to the disruption of the purine salvage pathway . This can lead to a decrease in cell growth and division, which may have potential therapeutic applications in conditions characterized by excessive cell growth, such as cancer.

未来方向

属性

IUPAC Name |

N'-[5-(4-benzylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-25(2)15-24-26-14-23-21-20(22(26)27)19(13-28-21)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYWOFAXIBUOJK-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)

![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)

![3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2420110.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)